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Abstract
Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate, with the IUPAC name 2-(2-

Methoxyphenyl)thiazole-4-carboxylic acid ethyl ester[1], is a heterocyclic organic compound

featuring a thiazole core. This scaffold is of significant interest in medicinal chemistry due to its

presence in a wide array of biologically active molecules. This technical guide provides a

comprehensive overview of its chemical properties, a probable synthetic route, and its potential

applications in drug discovery and development, based on the activities of structurally related

compounds. The document is intended to serve as a foundational resource for researchers and

professionals in the fields of organic synthesis and pharmacology.

Chemical Properties and Structure
Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is characterized by a central thiazole ring

substituted at the 2-position with a 2-methoxyphenyl group and at the 4-position with an ethyl

carboxylate group.

Table 1: Physicochemical Properties of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate
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Property Value Reference

IUPAC Name
2-(2-Methoxyphenyl)thiazole-4-

carboxylic acid ethyl ester
[1]

CAS Number 115299-16-6 [1]

Molecular Formula C₁₃H₁₃NO₃S [1]

Molecular Weight 263.31 g/mol [2]

Appearance Yellow solid [1]

Purity ≥ 97% (HPLC) [1]

Storage Conditions 0-8 °C [1]

Synthesis
While a specific detailed experimental protocol for the synthesis of Ethyl 2-(2-
methoxyphenyl)thiazole-4-carboxylate is not readily available in the surveyed literature, a

probable and widely used method for the synthesis of 2-aryl-thiazole-4-carboxylates is the

Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a

thioamide.

Proposed Experimental Protocol: Hantzsch Thiazole
Synthesis
The synthesis of the target compound would likely proceed via the reaction of ethyl 2-

chloroacetoacetate (or ethyl bromopyruvate) with 2-methoxybenzothioamide.

Reaction Scheme:

Materials:

2-methoxybenzothioamide

Ethyl 2-chloroacetoacetate or Ethyl bromopyruvate

Ethanol (or another suitable solvent)
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Sodium bicarbonate (for neutralization)

Procedure:

Dissolve equimolar amounts of 2-methoxybenzothioamide and ethyl 2-chloroacetoacetate in

ethanol.

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Neutralize the mixture with a saturated solution of sodium bicarbonate.

The product may precipitate out of the solution and can be collected by filtration.

If the product does not precipitate, the solvent can be removed under reduced pressure, and

the residue can be purified by column chromatography on silica gel.

Note: This is a generalized protocol based on the Hantzsch thiazole synthesis. Optimization of

reaction conditions, such as solvent, temperature, and reaction time, may be necessary to

achieve a high yield of the desired product.

Potential Biological Activities and Applications in
Drug Development
Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate serves as a key intermediate in the

synthesis of various pharmaceuticals, particularly those targeting inflammatory and infectious

diseases.[1] The thiazole ring is a versatile scaffold known to impart a range of biological

activities. Based on studies of structurally similar compounds, the following potential

applications are proposed.

Anti-inflammatory Activity
Thiazole derivatives are known to exhibit anti-inflammatory properties, often through the

inhibition of cyclooxygenase (COX) enzymes. Specifically, some thiazole-containing
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compounds have shown selective inhibition of COX-2, an enzyme upregulated during

inflammation.

Table 2: COX Inhibition Data for Structurally Related Thiazole Derivatives

Compound Target IC₅₀ (µM) Cell Line Reference

2a COX-2 0.958 - [3]

2j COX-2 0.957 - [3]

Celecoxib

(Reference)
COX-2 0.002 - [3]

A3 COX-2 <30 - [4]

Note: The compounds listed are structurally related thiazole carboxamides and 2-

(trimethoxyphenyl)-thiazoles, not the title compound.

Proposed Signaling Pathway for Anti-inflammatory Action:

The diagram below illustrates the potential mechanism of anti-inflammatory action via the

inhibition of the COX-2 pathway, which leads to a reduction in prostaglandin synthesis.
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Caption: Proposed COX-2 Inhibition Pathway.

Anticancer Activity
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Several studies have reported the anticancer properties of thiazole derivatives. A prominent

mechanism of action for some of these compounds is the inhibition of tubulin polymerization,

which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Table 3: Anticancer and Tubulin Polymerization Inhibition Data for Structurally Related Thiazole

Derivatives

Compound Activity IC₅₀ (µM) Cell Line Reference

8f

Tubulin

Polymerization

Inhibition

4.23 Cell-free [5]

3e

Tubulin

Polymerization

Inhibition

0.89 Cell-free [6]

Combretastatin

A-4 (Reference)

Tubulin

Polymerization

Inhibition

1.2 Cell-free [6]

4c Cytotoxicity 2.57 MCF-7 [7][8]

4c Cytotoxicity 7.26 HepG2 [7][8]

Note: The compounds listed are structurally related 4-substituted methoxybenzoyl-aryl-

thiazoles and 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, not the title

compound.

Proposed Experimental Protocol: Tubulin Polymerization Assay

This assay evaluates the effect of a compound on the in vitro polymerization of tubulin.

Purified tubulin is incubated in a polymerization buffer (e.g., PIPES buffer with GTP and

MgCl₂).

The test compound (dissolved in a suitable solvent like DMSO) is added at various

concentrations.
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The polymerization of tubulin into microtubules is monitored over time by measuring the

change in absorbance or fluorescence at a specific wavelength.

Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as

controls.

The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by

50%, is calculated.

Logical Workflow for Anticancer Drug Discovery with Thiazole Derivatives:
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Caption: Anticancer Drug Discovery Workflow.
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The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of ethyl

thiazole-4-carboxylate have been investigated for their activity against various bacterial and

fungal strains.

Table 4: Antimicrobial Activity Data for Structurally Related Thiazole Derivatives

Compound Organism MIC (µg/mL) Reference

4e, 4f, 4k, 4l

(sulfonamide

derivatives)

Bacillus subtilis,

Staphylococcus

aureus, Escherichia

coli, Candida albicans,

Aspergillus flavus,

Aspergillus niger

Moderate to promising

inhibition

Compound 2 (thiazole

derivative)

Staphylococcus

aureus
0.70–1.40 [2]

Compound 9 (thiazole

derivative)
Fungal strains 0.06–0.23

Note: The compounds listed are derivatives of ethyl 2-aminothiazole-4-carboxylate and other

thiazoles, not the title compound.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-

well microtiter plate.

Inoculate each well with a standardized suspension of the test microorganism (bacterial or

fungal).

Include positive (microorganism with no compound) and negative (broth only) controls.

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi)

for a specified period (e.g., 24-48 hours).
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The MIC is determined as the lowest concentration of the compound that visibly inhibits the

growth of the microorganism.

Conclusion
Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is a valuable building block in the

synthesis of potentially bioactive molecules. While direct biological data for this specific

compound is limited in the public domain, the extensive research on structurally related

thiazole derivatives suggests its potential as a precursor for novel anti-inflammatory, anticancer,

and antimicrobial agents. Further investigation into the synthesis and biological evaluation of

this compound and its derivatives is warranted to explore its full therapeutic potential. This

technical guide provides a framework for researchers to initiate such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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